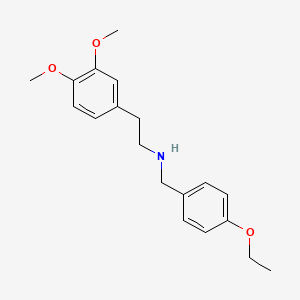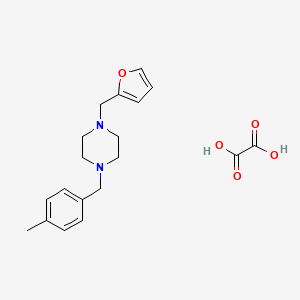![molecular formula C12H13BrN2O B5229381 1-[3-(2-bromophenoxy)propyl]-1H-imidazole CAS No. 5362-20-9](/img/structure/B5229381.png)
1-[3-(2-bromophenoxy)propyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-bromophenoxy)propyl]-1H-imidazole is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-[3-(2-bromophenoxy)propyl]-1H-imidazole involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 1-[3-(2-bromophenoxy)propyl]-1H-imidazole has been shown to bind to specific receptors in the body, such as the imidazoline I2 receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(2-bromophenoxy)propyl]-1H-imidazole are varied and complex. This compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth in animal models. Additionally, 1-[3-(2-bromophenoxy)propyl]-1H-imidazole has been shown to lower blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(2-bromophenoxy)propyl]-1H-imidazole in lab experiments include its well-characterized mechanism of action and its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its safety and efficacy.
Orientations Futures
There are many potential future directions for research on 1-[3-(2-bromophenoxy)propyl]-1H-imidazole. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the safety and efficacy of this compound, as well as its potential as a treatment for a range of diseases. Finally, research on the mechanism of action of 1-[3-(2-bromophenoxy)propyl]-1H-imidazole could lead to the development of new drugs that target specific enzymes and receptors in the body.
Méthodes De Synthèse
The synthesis of 1-[3-(2-bromophenoxy)propyl]-1H-imidazole involves the reaction of 2-bromophenol with 3-bromopropylamine in the presence of a base, followed by cyclization using an acid catalyst. This method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
1-[3-(2-bromophenoxy)propyl]-1H-imidazole has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, this compound has been investigated for its potential as a treatment for cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
1-[3-(2-bromophenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-4-1-2-5-12(11)16-9-3-7-15-8-6-14-10-15/h1-2,4-6,8,10H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQNKTSIGYGYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385775 |
Source


|
| Record name | 1-[3-(2-bromophenoxy)propyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Bromophenoxy)propyl]imidazole | |
CAS RN |
5362-20-9 |
Source


|
| Record name | 1-[3-(2-bromophenoxy)propyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 3-methyl-5-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5229301.png)
![4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5229303.png)
![2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5229309.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)
![{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5229327.png)

![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5229341.png)
![1-(1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5229343.png)
![methyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5229357.png)
![4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229373.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229389.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)